molecular formula C10H16O5 B610230 propargyl-PEG3-Acid CAS No. 1347760-82-0

propargyl-PEG3-Acid

Cat. No.: B610230
CAS No.: 1347760-82-0
M. Wt: 216.233
InChI Key: CJNSWLAJTZVSRB-UHFFFAOYSA-N
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Description

Propargyl-PEG3-Acid is a heterobifunctional, PEGylated crosslinker featuring a carboxylic acid at one end and a propargyl group at the other. This compound is widely used in click chemistry due to its ability to react with azide-containing compounds through copper-catalyzed azide-alkyne cycloaddition (CuAAC). The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications .

Mechanism of Action

Target of Action

Propargyl-PEG3-Acid is a heterobifunctional, PEGylated crosslinker . It features a carboxylic acid at one end and a propargyl group at the other . The primary targets of this compound are azide-containing compounds . The compound interacts with these targets via a process known as click chemistry .

Mode of Action

The terminal carboxylic acid of this compound can form an amide bond with primary amines . This requires activation . The propargyl group, on the other hand, can form a triazole linkage with azide-containing molecules via copper-catalyzed reactions . This interaction results in the formation of a stable covalent bond between the this compound and the target molecule .

Biochemical Pathways

For instance, it can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

Pharmacokinetics

PEGylation is known to enhance the water solubility of compounds, which can improve their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific azide-containing target molecule. For example, the compound can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras for targeted protein degradation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity with azide-containing molecules is facilitated by copper catalysts . Therefore, the presence and concentration of such catalysts in the environment can affect the compound’s action. Additionally, the compound’s PEGylation enhances its solubility in biological applications , which can influence its efficacy and stability in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl-PEG3-Acid can be synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain. The general synthetic route involves the following steps:

    Activation of PEG: The PEG chain is activated by converting it into a reactive intermediate, such as a PEGylated alcohol.

    Propargylation: The activated PEG is then reacted with propargyl bromide in the presence of a base, such as potassium hydroxide, to introduce the propargyl group.

    Acidification: The resulting product is then acidified to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Propargyl-PEG3-Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Propargyl-PEG3-Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of small molecules, conjugates, and other tool compounds.

    Biology: Facilitates bioconjugation and labeling of biomolecules.

    Medicine: Incorporated into antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.

    Industry: Used in the development of advanced materials and drug delivery systems

Comparison with Similar Compounds

  • Propargyl-PEG1-Acid
  • Propargyl-PEG2-Acid
  • Propargyl-PEG4-Acid
  • Propargyl-PEG6-Acid

Comparison: Propargyl-PEG3-Acid is unique due to its three-unit PEG linker, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG linkers (e.g., Propargyl-PEG1-Acid), it offers better solubility, while longer PEG linkers (e.g., Propargyl-PEG6-Acid) may have reduced reactivity. This makes this compound a versatile and widely used compound in various applications .

Properties

IUPAC Name

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-2-4-13-6-8-15-9-7-14-5-3-10(11)12/h1H,3-9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNSWLAJTZVSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347760-82-0
Record name Propargyl-PEG3-Carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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